4-(4-Isobutylphenyl)-4-oxobutanoic acid

Descripción general

Descripción

4-(4-Isobutylphenyl)-4-oxobutanoic acid, commonly known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily utilized for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is commonly prescribed to alleviate pain, reduce fever, and manage inflammation associated with various conditions such as arthritis, menstrual cramps, and minor injuries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isobutylphenyl)-4-oxobutanoic acid typically involves several key steps:

Friedel-Crafts Acylation: The process begins with the acylation of isobutylbenzene using acetic anhydride and a catalyst such as aluminum chloride (AlCl3) to form 4-isobutylacetophenone.

Industrial Production Methods: The industrial production of ibuprofen has been optimized to enhance efficiency and reduce environmental impact. One notable method is the BHC (Boots-Hoechst-Celanese) process, which involves fewer steps and generates minimal waste. This method utilizes anhydrous hydrogen fluoride as both a catalyst and solvent, which is recycled and reused, making it a more sustainable approach .

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Isobutylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Salt Formation: Reaction with bases to form salts.

Halogenation: Introduction of halogen atoms into the molecule.

Common Reagents and Conditions:

Esterification: Typically involves an alcohol and an acid catalyst such as sulfuric acid (H2SO4).

Salt Formation: Involves a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Halogenation: Utilizes halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products:

Esterification: Produces esters of this compound.

Salt Formation: Results in the formation of ibuprofen salts.

Halogenation: Yields halogenated derivatives of ibuprofen.

Aplicaciones Científicas De Investigación

4-(4-Isobutylphenyl)-4-oxobutanoic acid has a wide range of scientific research applications:

Chemistry: Used as a model compound in organic synthesis and reaction mechanism studies.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively studied for its therapeutic effects in pain management, inflammation reduction, and fever control.

Mecanismo De Acción

The primary mechanism of action of 4-(4-Isobutylphenyl)-4-oxobutanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins, which are mediators of pain, inflammation, and fever. This inhibition leads to the alleviation of symptoms associated with inflammatory conditions .

Comparación Con Compuestos Similares

Aspirin (Acetylsalicylic Acid): Another widely used NSAID with similar analgesic and anti-inflammatory properties.

Naproxen: An NSAID with a longer duration of action compared to ibuprofen.

Ketoprofen: An NSAID with similar therapeutic effects but different pharmacokinetic properties.

Uniqueness: 4-(4-Isobutylphenyl)-4-oxobutanoic acid is unique due to its balanced efficacy and safety profile. It provides effective pain relief and anti-inflammatory effects with a relatively low incidence of gastrointestinal side effects compared to other NSAIDs .

Actividad Biológica

4-(4-Isobutylphenyl)-4-oxobutanoic acid, also known by its CAS number 73120-67-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and related research findings.

Chemical Structure and Properties

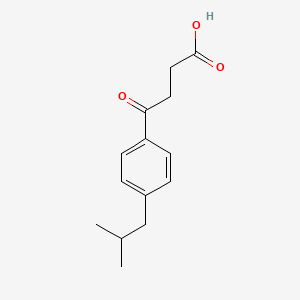

The compound is characterized by a phenyl group with an isobutyl substituent and a ketone functional group. Its structure can be represented as follows:

This structural composition suggests potential interactions with biological macromolecules, which may underlie its pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and anticancer properties. Below are the key findings from various studies:

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The mechanism typically involves the reduction of prostaglandin synthesis, which plays a crucial role in inflammation pathways.

Anticancer Activity

Studies have shown promising results regarding the anticancer potential of this compound. Specifically, it has been tested against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

Table 1 summarizes the IC50 values observed in these studies:

The anticancer effects are believed to arise from multiple mechanisms, including:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death through various signaling pathways.

- Reduction of Oxidative Stress : By modulating reactive oxygen species (ROS), it helps maintain cellular homeostasis.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability compared to control groups. The apoptosis rate was markedly increased, indicating its potential as an anticancer agent.

- Combination Therapy : In another study, this compound was used in combination with standard chemotherapy agents, showing enhanced efficacy and reduced side effects compared to monotherapy.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates and improved survival rates, further supporting its therapeutic potential.

Propiedades

IUPAC Name |

4-[4-(2-methylpropyl)phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10(2)9-11-3-5-12(6-4-11)13(15)7-8-14(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSCHNAWJCRJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223393 | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73120-67-9 | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.